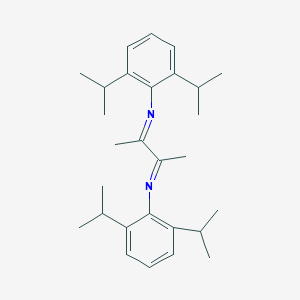

2,3-Bis(2,6-diisopropylphenylimino)butane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346023 | |

| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-77-7 | |

| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Bis(2,6-diisopropylphenylimino)butane

CAS Number: 74663-77-7

Synonyms: N,N'-Bis(2,6-diisopropylphenyl)butane-2,3-diimine, N,N'-(2,3-Butanediylidene)bis(2,6-diisopropylaniline)

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and primary applications of 2,3-Bis(2,6-diisopropylphenylimino)butane. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Core Properties and Specifications

This compound is an α-diimine ligand distinguished by its bulky 2,6-diisopropylphenyl groups and a flexible, non-conjugated butane backbone.[1] These structural features create a sterically hindered environment around a coordinated metal center, which can enhance the stability and reactivity of the resulting metal complexes.[1][2] This makes the ligand particularly useful in catalysis, where steric effects, rather than redox activity, are the primary concern.[1] The compound typically appears as a white to yellow or green crystalline solid and is soluble in organic solvents.[2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀N₂ | [2][3][4][5][6][7] |

| Molecular Weight | 404.64 g/mol | [3][4][5][6] |

| Appearance | White to yellow to green powder/crystal | [3] |

| Melting Point | 101 °C | [4] |

| Purity | ≥ 98% (HPLC) | [3][4] |

| Condition to Avoid | Hygroscopic | [4] |

Spectroscopic Data

| Technique | Property | Value/Detail |

| IR Spectroscopy | C=N Stretch (ν, cm⁻¹) | 1635 cm⁻¹[1] |

| ¹H NMR | Chemical Shift (δ, CDCl₃) | δ 1.20 (d, 24H, CH(CH₃)₂), δ 3.10 (sept, 4H, CH(CH₃)₂), δ 6.95–7.15 (m, 6H, Ar-H), δ 2.10 (s, 6H, N=C-CH₃)[1] |

Experimental Protocols

Synthesis of this compound

The primary and well-established method for synthesizing this ligand is through the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[1]

Methodology:

-

The reaction proceeds via a nucleophilic addition-elimination pathway.[1]

-

Initially, a carbonyl oxygen on the 2,3-butanedione is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1]

-

This is followed by the nucleophilic attack of the amino group of 2,6-diisopropylaniline on the carbonyl carbon.

-

Subsequent dehydration leads to the formation of the imine bond.

-

The process is repeated on the second carbonyl group to yield the final diimine product.

-

The identity and purity of the synthesized compound are typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and sometimes single-crystal X-ray diffraction.[1][2]

Caption: Synthesis of the target compound from its precursors.

Synthesis of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the pre-formed ligand with a suitable metal halide salt in an appropriate solvent.[1]

Methodology:

-

The this compound ligand is dissolved in a suitable organic solvent.

-

A solution of a metal halide salt (e.g., nickel(II) bromide, palladium(II) chloride) in the same or a compatible solvent is added.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the coordination of the ligand to the metal center.

-

The resulting metal complex may precipitate from the solution or can be isolated by removal of the solvent.

-

Characterization of the complex is carried out using techniques like NMR, FT-IR, and single-crystal X-ray diffraction to confirm its structure and coordination geometry.[1]

References

- 1. This compound | 74663-77-7 | Benchchem [benchchem.com]

- 2. CAS 74663-77-7: 2,3-Bis(2,6-di-i-propylphenylimino)butane [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound 95% | CAS: 74663-77-7 | AChemBlock [achemblock.com]

- 6. This compound | C28H40N2 | CID 608871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. strem.com [strem.com]

An In-Depth Technical Guide to 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine and its Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine, also known by its common name 2,3-Bis(2,6-diisopropylphenylimino)butane, is a sterically hindered α-diimine ligand. Its robust structure and ability to form stable complexes with transition metals, particularly nickel, have made it a significant compound in the field of coordination chemistry and catalysis. This technical guide provides a comprehensive overview of its synthesis, characterization, and application as a ligand in catalytic processes, with a focus on ethylene polymerization.

Chemical Properties and Identification

This α-diimine ligand is a solid, typically appearing as a white to yellow or green crystalline powder. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine[1] |

| Common Name | This compound[1] |

| CAS Number | 74663-77-7[1][2] |

| Molecular Formula | C₂₈H₄₀N₂[1] |

| Molecular Weight | 404.64 g/mol [1] |

Experimental Protocols

Synthesis of 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine

The synthesis of this diimine ligand is typically achieved through an acid-catalyzed condensation reaction between 2,3-butanedione and two equivalents of 2,6-diisopropylaniline.[2]

Materials:

-

2,3-butanedione

-

2,6-diisopropylaniline

-

Methanol (or another suitable alcohol)

-

Formic acid (or another acid catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 equivalents) in methanol.

-

To this solution, add 2,3-butanedione (1.0 equivalent).

-

Add a catalytic amount of formic acid to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product typically precipitates from the solution. The precipitate can be collected by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Synthesis of [NiBr₂(2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine)]

The corresponding nickel(II) bromide complex can be synthesized by reacting the diimine ligand with a suitable nickel(II) bromide precursor.

Materials:

-

2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine

-

(DME)NiBr₂ (1,2-dimethoxyethane nickel(II) bromide)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the diimine ligand in dichloromethane.

-

In a separate flask, dissolve (DME)NiBr₂ in dichloromethane.

-

Slowly add the nickel bromide solution to the ligand solution with stirring.

-

Stir the reaction mixture at room temperature. The formation of the complex is often indicated by a color change.

-

The product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-coordinating solvent like pentane or diethyl ether.

-

Dry the complex under vacuum.

Spectroscopic Characterization

The structure and purity of the diimine ligand and its metal complexes are confirmed using various spectroscopic techniques.

| Spectroscopic Data | 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine |

| ¹H NMR (CDCl₃) | Expected signals for aromatic protons (around 7.0-7.5 ppm), methine protons of the isopropyl groups (septet, around 3.0-3.5 ppm), methyl protons of the isopropyl groups (doublet, around 1.2 ppm), and methyl protons on the diimine backbone (singlet, around 2.1 ppm). |

| ¹³C NMR (CDCl₃) | Expected signals for imine carbons (around 168 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the isopropyl and backbone methyl groups. |

| IR (KBr) | A characteristic C=N stretching vibration is expected in the range of 1630-1650 cm⁻¹. |

Application in Ethylene Polymerization

α-Diimine nickel complexes, such as the one formed with the title ligand, are highly effective catalysts for ethylene polymerization. These catalysts, often referred to as Brookhart-type catalysts, can produce polyethylene with a unique branched microstructure due to a "chain-walking" mechanism.

Catalytic Performance

The catalytic activity and the properties of the resulting polyethylene are highly dependent on the reaction conditions. The following table summarizes typical data for ethylene polymerization using a nickel catalyst with a closely related 2,3-bis(arylimino)butane ligand.

| Entry | Temperature (°C) | Pressure (atm) | Cocatalyst | Activity (x 10⁶ g PE/mol Ni·h) | Mₙ (x 10⁴ g/mol ) | PDI | Branching (per 1000 C) |

| 1 | 20 | 10 | MAO | 13.67 | 194.7 | 2.1 | 84 |

| 2 | 50 | 10 | MAO | 5.43 | 121.3 | 2.5 | 156 |

| 3 | 80 | 10 | Et₂AlCl | 1.97 | 33.3 | 3.2 | 217 |

Data adapted from a study on a similar unsymmetrical 2,3-bis(arylimino)butane-nickel complex for illustrative purposes.[3] MAO = Methylaluminoxane, PDI = Polydispersity Index.

Catalytic Cycle and Mechanism

The polymerization of ethylene by α-diimine nickel catalysts proceeds via the Brookhart mechanism, which involves a key chain-walking isomerization process. This mechanism allows for the formation of branches along the polymer chain from a single ethylene monomer feedstock.

References

An In-depth Technical Guide on the Molecular Structure of 2,3-Bis(2,6-diisopropylphenylimino)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2,3-Bis(2,6-diisopropylphenylimino)butane. This α-diimine ligand is of significant interest in the field of coordination chemistry and catalysis. This document consolidates key data, presents detailed experimental protocols, and visualizes the synthetic workflow, offering a valuable resource for researchers in synthetic chemistry and materials science. While this compound is a cornerstone in catalysis, its direct application in drug development or biological signaling pathways has not been established.

Molecular Structure and Properties

This compound, a member of the α-diimine ligand family, is characterized by a flexible butane backbone and sterically demanding 2,6-diisopropylphenyl groups. These structural features are pivotal in determining the coordination geometry and reactivity of its metal complexes.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 74663-77-7[1] |

| Molecular Formula | C₂₈H₄₀N₂[1] |

| Molecular Weight | 404.6 g/mol [1] |

| IUPAC Name | 2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine[1] |

| Appearance | White to yellow to green powder or crystals |

The defining characteristic of this ligand is the steric bulk imparted by the ortho-isopropyl groups on the phenyl rings. This steric hindrance influences the geometry of the resulting metal complexes, often leading to distorted coordination spheres from ideal tetrahedral or square planar geometries. This distortion is a key factor in the catalytic activity of these complexes.[2]

Synthesis

The standard synthesis of this compound involves the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous α-diimine ligands.

Materials:

-

2,3-Butanedione

-

2,6-Diisopropylaniline

-

Methanol

-

Formic acid (catalytic amount)

-

Dichloromethane

Procedure:

-

To a solution of 2,6-diisopropylaniline (2.0 equivalents) in methanol, add 2,3-butanedione (1.0 equivalent).

-

Add a catalytic amount of formic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold methanol.

-

Recrystallize the crude product from a suitable solvent system, such as dichloromethane/methanol, to yield the pure product.

Caption: Workflow from ligand to catalytic polymerization.

Conclusion

This compound is a sterically hindered α-diimine ligand that plays a crucial role in the development of highly active and selective transition metal catalysts. Its well-defined synthesis and the tunability of its electronic and steric properties make it a valuable tool for researchers in inorganic and polymer chemistry. The data and protocols presented in this guide are intended to facilitate further research and application of this important class of ligands.

References

1H NMR spectral data for 2,3-Bis(2,6-diisopropylphenylimino)butane

A comprehensive technical guide on the ¹H NMR spectral data for 2,3-Bis(2,6-diisopropylphenylimino)butane.

Introduction

This compound is a sterically hindered α-diimine ligand widely used in coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl groups create a well-defined steric environment around a coordinated metal center, influencing the catalytic activity and properties of the resulting metal complexes. These complexes have shown significant utility, particularly as catalysts for olefin polymerization. This guide provides an in-depth overview of the ¹H NMR spectral data, synthesis, and general experimental protocols related to this important ligand.

Experimental Protocols

Synthesis of this compound

The standard and most common method for the synthesis of this compound is the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[1]

Materials and Reagents:

-

2,3-Butanedione

-

2,6-Diisopropylaniline

-

Methanol (or Ethanol)

-

Formic acid (or another suitable acid catalyst)

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of 2,6-diisopropylaniline (2.0 equivalents) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of formic acid is added to the solution.

-

A solution of 2,3-butanedione (1.0 equivalent) in methanol is then added dropwise to the stirred aniline solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product as a yellow solid.

-

The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to yield the purified this compound.

¹H NMR Spectroscopy

General Experimental Protocol for ¹H NMR Data Acquisition:

¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

Data Presentation

Estimated ¹H NMR Spectral Data for this compound

The following table summarizes the estimated ¹H NMR chemical shifts (δ) in ppm, multiplicities, and assignments for this compound. These estimations are based on the analysis of structurally similar α-diimine ligands and the known spectral data of the 2,6-diisopropylaniline precursor.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | m | 6H | Ar-H (meta and para protons of the diisopropylphenyl groups) |

| ~ 3.05 | septet | 4H | -CH(CH₃)₂ |

| ~ 2.05 | s | 6H | N=C-CH₃ |

| ~ 1.20 | d | 24H | -CH(CH₃)₂ |

Note on Data: The chemical shifts provided are estimates. The exact values can vary depending on the solvent used and the concentration of the sample. For comparison, the related compound N,N'-bis(2,6-diisopropylphenyl)formamidine shows signals for the isopropyl methyl protons in the range of 0.94-1.29 ppm and the methine proton at 3.07-3.17 ppm.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: General scheme for the formation of a metal complex.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the 13C NMR of 2,3-Bis(2,6-diisopropylphenylimino)butane

For Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Chemical Shifts

The 13C NMR spectrum of 2,3-Bis(2,6-diisopropylphenylimino)butane is anticipated to exhibit a distinct set of signals corresponding to the different carbon environments within its molecular structure. The symmetry of the molecule will influence the number of unique resonances observed. The table below provides a summary of the predicted chemical shifts for each unique carbon atom, categorized by its structural context. These predictions are derived from typical chemical shift ranges for similar functional groups and carbon types.

| Carbon Atom(s) | Description | Predicted Chemical Shift (δ) in ppm |

| C1 | Imine Carbon (C=N) | 165 - 175 |

| C2 | Imine Methyl Carbon | 15 - 25 |

| C3 | Aromatic Quaternary Carbon (C-N) | 145 - 155 |

| C4 | Aromatic Quaternary Carbon (C-CH(CH₃)₂) | 135 - 145 |

| C5 | Aromatic Methine Carbon (CH) | 120 - 130 |

| C6 | Isopropyl Methine Carbon (CH) | 25 - 35 |

| C7 | Isopropyl Methyl Carbon (CH₃) | 20 - 30 |

Experimental Protocol for 13C NMR Spectroscopy

The following section details a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is synthesized from methodologies reported for structurally related diimine ligands and organometallic complexes.[1]

1. Sample Preparation:

-

Accurately weigh approximately 15-25 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Chloroform-d is a common choice for routine characterization.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a ¹³C frequency of 100 MHz, 125 MHz, or higher.

-

The spectrometer should be equipped with a broadband probe capable of ¹³C detection.

3. Data Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (zgpg or similar pulse program) should be performed to obtain a spectrum with singlets for each unique carbon.

-

Solvent and Referencing: The chemical shifts should be internally referenced to the residual solvent peak of chloroform-d at δ 77.16 ppm or benzene-d₆ at δ 128.06 ppm.[1]

-

Acquisition Temperature: The experiment is typically conducted at a standard probe temperature of 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to encompass all expected carbon resonances.

-

Number of Scans: To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be collected, typically ranging from 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, which is crucial for obtaining quantitative information, particularly for quaternary carbons.

-

Pulse Width: A standard 90° pulse width for ¹³C should be utilized.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualization of Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered according to the assignments in the predicted chemical shift table. This visualization aids in correlating the expected NMR signals with their corresponding positions in the molecule.

References

An In-Depth Technical Guide to the FT-IR Spectroscopy of Bulky α-Diimine Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of bulky α-diimine ligands, with a core focus on the utility of Fourier-Transform Infrared (FT-IR) spectroscopy in their analysis. These ligands have garnered significant attention due to their versatile coordination chemistry and their crucial role in catalysis, particularly in olefin polymerization.

Introduction to Bulky α-Diimine Ligands

Bulky α-diimine ligands are a class of organic compounds characterized by a diimine backbone (–N=C–C=N–) flanked by sterically demanding aryl groups, typically substituted at the ortho positions (e.g., with isopropyl or tert-butyl groups). This steric hindrance is a key feature that influences the electronic and structural properties of their metal complexes, leading to unique catalytic activities. The ability to tune these properties by modifying the ligand framework makes them highly valuable in the development of novel catalysts.

Synthesis of Bulky α-Diimine Ligands

The most common synthetic route to bulky α-diimine ligands involves the acid-catalyzed condensation of an α-dione (like 2,3-butanedione or acenaphthenequinone) with two equivalents of a bulky aniline.

General Synthetic Pathway

The general reaction scheme for the synthesis of bulky α-diimine ligands is presented below.

Caption: General synthetic scheme for bulky α-diimine ligands.

Experimental Protocols

Protocol 1: Synthesis of N,N′-Bis(2,6-diisopropylphenyl)acenaphthenequinonediimine

This protocol describes the synthesis of a common bulky α-diimine ligand derived from acenaphthenequinone.

-

Materials: Acenaphthenequinone, 2,6-diisopropylaniline, methanol, and formic acid.

-

Procedure:

-

A solution of acenaphthenequinone (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

To this solution, 2,6-diisopropylaniline (2.0 eq) is added, followed by a catalytic amount of formic acid.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold methanol to remove unreacted starting materials and impurities.

-

The final product is dried under vacuum to yield the pure N,N′-bis(2,6-diisopropylphenyl)acenaphthenequinonediimine ligand.

-

Protocol 2: Synthesis of a Glyoxal-Based Bulky α-Diimine Ligand

This protocol outlines the synthesis of a simpler bulky α-diimine ligand starting from glyoxal.

-

Materials: 40% aqueous glyoxal solution, 2,6-diisopropylaniline, and methanol.

-

Procedure:

-

2,6-diisopropylaniline (2.0 eq) is dissolved in methanol in a round-bottom flask.

-

A 40% aqueous solution of glyoxal (1.0 eq) is added dropwise to the aniline solution with vigorous stirring at room temperature.

-

The reaction mixture is stirred for 24 hours at room temperature.

-

The resulting yellow precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

-

FT-IR Spectroscopy of Bulky α-Diimine Ligands

FT-IR spectroscopy is an indispensable tool for the characterization of bulky α-diimine ligands. It provides valuable information about the functional groups present in the molecule and can be used to confirm the successful synthesis of the ligand.

Key Vibrational Modes

The FT-IR spectra of bulky α-diimine ligands are characterized by several key absorption bands. The most diagnostic of these is the C=N stretching vibration, which provides direct evidence for the formation of the imine bond.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| ν(C=N) Imine Stretch | 1630 - 1660 | Strong | This is the most characteristic peak for α-diimine ligands. Its position can be influenced by the electronic and steric nature of the substituents. |

| ν(C=C) Aromatic Stretch | 1570 - 1610 | Medium | Multiple bands are often observed in this region due to the vibrations of the aromatic rings. |

| ν(C-H) Aromatic Stretch | 3000 - 3100 | Medium | These peaks appear at higher wavenumbers than the aliphatic C-H stretching vibrations. |

| ν(C-H) Aliphatic Stretch | 2850 - 3000 | Medium | Arises from the C-H bonds of the alkyl substituents on the aryl rings (e.g., isopropyl groups). |

| δ(C-H) Aliphatic Bend | 1360 - 1470 | Medium | Bending vibrations of the alkyl C-H bonds. |

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient and widely used technique for analyzing solid samples of bulky α-diimine ligands.[1]

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

-

Place a small amount of the solid bulky α-diimine ligand onto the ATR crystal, ensuring good contact.

-

Apply pressure to the sample using the instrument's pressure clamp to further improve contact with the crystal.

-

Acquire the FT-IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be processed (e.g., baseline corrected) as needed for analysis.

-

General Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a bulky α-diimine ligand.

Caption: Workflow for FT-IR analysis of a bulky α-diimine ligand.

Application in Catalysis: The Brookhart Olefin Polymerization

Bulky α-diimine ligands are famously employed in late-transition metal catalysts, most notably the Brookhart-type catalysts for olefin polymerization. The steric bulk of the ligands plays a crucial role in controlling the polymer microstructure by influencing the rates of chain propagation and chain walking.

The Brookhart Catalytic Cycle

The catalytic cycle for olefin polymerization using a Brookhart-type catalyst is a well-studied mechanism.[2] FT-IR spectroscopy can be used to study the catalyst structure and its interaction with the monomer and growing polymer chain, although other techniques like NMR are more commonly used for mechanistic studies.

Caption: Simplified Brookhart catalytic cycle for olefin polymerization.

Conclusion

FT-IR spectroscopy is a powerful and accessible analytical technique that plays a vital role in the study of bulky α-diimine ligands. From confirming the successful synthesis through the identification of the characteristic C=N stretching vibration to providing insights into the ligand's purity and structure, FT-IR is an essential tool for researchers in catalysis, organometallic chemistry, and materials science. This guide has provided a foundational understanding of the synthesis, FT-IR analysis, and a key application of these important ligands, offering a valuable resource for professionals in the field.

References

In-Depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN)

An important note on the molecular formula: This technical guide focuses on the well-documented and extensively studied diimine ligand, N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine, which has a molecular formula of C36H40N2. While the user request specified a molecular formula of C28H40N2, the scientific literature does not prominently feature a diimine ligand with this formula. However, the structural class of bulky diimine ligands, particularly those with 2,6-diisopropylphenyl substituents, is a significant area of research. Due to the wealth of available data, N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN) is presented here as a representative and thoroughly characterized example for researchers, scientists, and drug development professionals.

Introduction

N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine, commonly abbreviated as dpp-BIAN, is a sterically hindered α-diimine ligand. Its rigid acenaphthene backbone and bulky 2,6-diisopropylphenyl groups impart unique steric and electronic properties. These characteristics make dpp-BIAN a versatile ligand in coordination chemistry, particularly in the stabilization of metal complexes in various oxidation states and as a component in catalytic systems. The significant steric hindrance provided by the diisopropylphenyl groups can influence the coordination geometry of metal centers, leading to unique reactivity and stability.

Physical and Chemical Properties

The physical and chemical properties of dpp-BIAN are summarized below. These properties are crucial for its application in synthesis and materials science.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C36H40N2 | [1] |

| Molecular Weight | 500.72 g/mol | [1] |

| Appearance | Yellow solid/product | [2][3] |

| Melting Point | 101-106 °C (for the related N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) | [1][2] |

Solubility

dpp-BIAN is soluble in various organic solvents, including:

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of dpp-BIAN. The following tables summarize its key spectroscopic signatures.

NMR Spectroscopy

¹H NMR (in CDCl₃, at 24°C) [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.97 | doublet | Isopropyl -CH₃ |

| 1.23 | doublet | Isopropyl -CH₃ |

| 3.03 | septet | Isopropyl -CH |

| 6.63 | doublet | Naphthyl-H |

| 7.26 | singlet | Aryl-H |

| 7.36 | pseudo-triplet | Naphthyl-H |

| 7.88 | doublet | Naphthyl-H |

¹³C NMR (in CD₂Cl₂, at 24°C) [2]

| Chemical Shift (δ) ppm | Assignment |

| 23.1 | Isopropyl -CH₃ |

| 23.3 | Isopropyl -CH₃ |

| 29.1 | Isopropyl -CH |

| 123.5 | Aryl-C |

| 123.9 | Aryl-C |

| 124.6 | Naphthyl-C |

| 128.3 | Naphthyl-C |

| 129.2 | Naphthyl-C |

| 130.0 | Naphthyl-C |

| 131.6 | Naphthyl-C |

| 135.5 | Aryl-C (quaternary) |

| 141.2 | Naphthyl-C (quaternary) |

| 148.0 | Aryl-C (quaternary) |

| 161.1 | Imine C=N |

Infrared (IR) Spectroscopy

The IR spectrum of dpp-BIAN shows characteristic bands for the C=N stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 1671, 1652, 1642 | ν(C=N) | [2] |

Experimental Protocols

Synthesis of N,N'-Bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN)

The synthesis of dpp-BIAN is typically achieved through the condensation reaction of acenaphthenequinone with 2,6-diisopropylaniline.[2][3]

Materials:

-

Acenaphthenequinone

-

2,6-diisopropylaniline

-

Acetonitrile

-

Acetic acid

-

Hexane

Procedure:

-

A solution of acenaphthenequinone (7.4 mmol) in 65 mL of acetonitrile is refluxed at 80°C for 30 minutes.[2]

-

12 mL of acetic acid is added to the solution, and heating is continued until the acenaphthenequinone has completely dissolved.[2]

-

To this hot solution, 2,6-diisopropylaniline (16 mmol) is added directly.[2]

-

The resulting solution is heated under reflux for an additional 1.5 hours.[2]

-

The mixture is then cooled to room temperature, leading to the precipitation of the product.[2]

-

The solid is filtered off, washed with hexane, and air-dried to yield the yellow product of dpp-BIAN.[2]

Characterization Methods

The characterization of the synthesized dpp-BIAN involves several analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using deuterated solvents like CDCl₃ or CD₂Cl₂ with tetramethylsilane (TMS) as an internal standard.[2]

-

Infrared Spectroscopy: IR spectra are typically recorded using KBr pellets or Nujol mulls.[2]

-

Elemental Analysis: The elemental composition (C, H, N) is determined to confirm the empirical formula.[2]

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a suitable solvent like hot hexane to determine the precise molecular structure.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process of dpp-BIAN.

Caption: Synthetic workflow for N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN).

Conclusion

N,N'-bis(2,6-diisopropylphenyl)acenaphthenediimine (dpp-BIAN) is a significant α-diimine ligand with well-defined physical, chemical, and spectroscopic properties. Its synthesis is straightforward, and it serves as a valuable building block for the development of novel metal complexes with applications in catalysis and materials science. The detailed information provided in this technical guide offers a comprehensive resource for researchers and professionals working with this class of compounds.

References

- 1. N,N-Bis(2,6-diisopropylphenyl)ethylenediamine CAS#: 134030-22-1 [m.chemicalbook.com]

- 2. 134030-22-1 CAS MSDS (N,N-Bis(2,6-diisopropylphenyl)ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N,N′-Bis(2,6-diethylphenyl)acenaphthylene-1,2-diimine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(2,6-diisopropylphenyl)carbodiimide | 2162-74-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2,3-Bis(2,6-diisopropylphenylimino)butane

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Solubility of 2,3-Bis(2,6-diisopropylphenylimino)butane in Common Solvents

Introduction

This compound is a sterically hindered α-diimine ligand crucial in the field of coordination chemistry and catalysis.[1] Its robust structure and the bulky 2,6-diisopropylphenyl groups confer unique properties to its metal complexes, which are widely employed as catalysts, particularly in olefin polymerization.[2][3] A fundamental understanding of its solubility is paramount for its application in synthesis, catalyst preparation, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

While specific quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively documented in publicly available literature, its chemical structure provides strong indications of its solubility profile. The molecule is predominantly nonpolar and hydrophobic due to the large aromatic and aliphatic hydrocarbon moieties.[1] Consequently, it exhibits good solubility in a range of common organic solvents.[4]

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents, based on its pronounced hydrophobic character and information from related α-diimine compounds.[1][5]

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble | |

| o-Xylene | C₈H₁₀ | Nonpolar | Soluble | |

| Alkanes | n-Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Cyclohexane | C₆H₁₂ | Nonpolar | Soluble | |

| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble |

| Chloroform | CHCl₃ | Polar | Soluble | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | |

| Polar Aprotic Solvents | Acetonitrile | CH₃CN | Polar | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar | Soluble | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Soluble | |

| Alcohols | Ethanol | C₂H₅OH | Polar | Sparingly Soluble |

| Methanol | CH₃OH | Polar | Sparingly Soluble | |

| Aqueous | Water | H₂O | Polar | Insoluble |

Experimental Protocols

The following protocols describe methodologies for the qualitative and quantitative determination of the solubility of this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound (solid, crystalline powder)

-

A selection of test solvents (e.g., toluene, hexane, DCM, THF, ethanol, water)

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.[6]

-

Add 1 mL of the selected solvent to the test tube in small portions.[6]

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[6]

-

Allow the mixture to stand for at least 30 seconds and observe.[7]

-

Record the observation:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[7]

-

-

Repeat the procedure for each test solvent.

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent of interest

-

Scintillation vials or screw-capped vials with PTFE-lined caps

-

Analytical balance

-

Constant temperature bath with a shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved.

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[8]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization

This compound is most prominently used as a ligand in late-transition metal catalysts for ethylene polymerization. The bulky ligand framework influences the polymer microstructure, often leading to the production of highly branched, amorphous polyethylene. The diagram below illustrates the general workflow from ligand to polymer.

Caption: Workflow for ethylene polymerization using an α-diimine catalyst.

The following diagram outlines the decision-making process for characterizing the solubility of an organic compound like this compound.

Caption: Decision workflow for solubility characterization.

References

- 1. CAS 74663-77-7: 2,3-Bis(2,6-di-i-propylphenylimino)butane [cymitquimica.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

- 8. youtube.com [youtube.com]

The Genesis of a Ligand Family: The Discovery and First Synthesis of Bis(arylimino)butane Ligands

A cornerstone of modern catalysis, bis(arylimino)butane ligands, a subclass of α-diimines, have played a pivotal role in the development of late transition metal polymerization catalysts. Their discovery and initial synthesis paved the way for significant advancements in polymer chemistry, most notably through the work of Brookhart and coworkers. This technical guide delves into the foundational discovery and the first synthetic methodologies for these influential ligands.

The first comprehensive review detailing the synthesis of 1,4-diaza-1,3-butadiene ligands, the structural class to which bis(arylimino)butane ligands belong, was published in 1982 by van Koten and Vrieze.[1][2][3][4] This work laid the groundwork for the targeted synthesis of these ligands, which later proved to be of immense importance in catalysis. The fundamental synthetic route involves the acid-catalyzed condensation of an α,β-diketone with two equivalents of a primary amine.[5][6] In the case of bis(arylimino)butane ligands, the diketone is 2,3-butanedione (also known as diacetyl or biacetyl).

The groundbreaking application of these ligands in catalysis came in 1995 when Maurice Brookhart and his team at the University of North Carolina at Chapel Hill reported new palladium(II) and nickel(II) catalysts for the polymerization of ethylene and α-olefins. This seminal work highlighted the unique capabilities of catalysts bearing bulky α-diimine ligands, including bis(arylimino)butane derivatives, to produce polymers with controlled branching and high molecular weights.

The First Synthesis: A General Condensation Reaction

The initial synthesis of bis(arylimino)butane ligands is a straightforward and robust acid-catalyzed condensation reaction. The general scheme involves the reaction of 2,3-butanedione with two equivalents of a substituted aniline in a suitable solvent, often with a catalytic amount of a strong acid like formic acid or p-toluenesulfonic acid to facilitate the imine formation. The water generated during the reaction is typically removed to drive the equilibrium towards the product.

Experimental Protocols

The following protocols are generalized from early reports and subsequent modifications for the synthesis of representative bis(arylimino)butane ligands.

Protocol 1: General Synthesis of Symmetrical Bis(arylimino)butane Ligands

Materials:

-

2,3-Butanedione (1.0 equivalent)

-

Substituted Aniline (2.2 equivalents)

-

Anhydrous Toluene or Methanol

-

Formic Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

A solution of the substituted aniline (2.2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

2,3-butanedione (1.0 equivalent) is added to the solution.

-

A catalytic amount of formic acid (e.g., a few drops) is added to the reaction mixture.

-

The mixture is heated to reflux for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is redissolved in a suitable solvent like dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) to yield the pure bis(arylimino)butane ligand.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative bis(arylimino)butane ligands.

Table 1: Synthesis of Symmetrical Bis(arylimino)butane Ligands

| Ligand Name | Aniline Precursor | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| N,N'-bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene | 2,6-diisopropylaniline | Methanol | Formic Acid | 24 | 85 | 164-166 | |

| N,N'-bis(2,6-dimethylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene | 2,6-dimethylaniline | Toluene | Formic Acid | 12 | 92 | 128-130 | |

| N,N'-bis(4-methylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene | p-toluidine | Ethanol | Acetic Acid | 6 | 88 | 178-180 |

Table 2: Characterization Data for N,N'-bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene

| Spectroscopic Technique | Key Signals |

| 1H NMR (CDCl3) | δ 7.15-7.05 (m, 6H, Ar-H), 2.95 (sept, 4H, CH(CH3)2), 2.05 (s, 6H, N=C-CH3), 1.15 (d, 24H, CH(CH3)2) |

| 13C NMR (CDCl3) | δ 168.5 (C=N), 148.2, 138.5, 124.1, 123.0 (Ar-C), 28.2 (CH(CH3)2), 23.5 (CH(CH3)2), 16.8 (N=C-CH3) |

| IR (KBr, cm-1) | 1645 (νC=N) |

Mandatory Visualization

The synthesis of bis(arylimino)butane ligands can be visualized as a straightforward chemical workflow.

Caption: General workflow for the synthesis of bis(arylimino)butane ligands.

The subsequent use of these ligands in catalysis often involves their reaction with a metal precursor to form a coordination complex.

Caption: Formation of a metal complex from a bis(arylimino)butane ligand.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heteroleptic Cobalt Complexes with Catecholate and 1,4-Diaza-1,3-butadiene Ligands [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

Steric and Electronic Properties of Diisopropylphenylimino Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core steric and electronic properties of diisopropylphenylimino ligands, a class of compounds widely utilized in coordination chemistry and catalysis. The bulky 2,6-diisopropylphenyl substituents offer unique steric shielding and electronic modulation at the metal center, influencing catalytic activity, selectivity, and stability. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts to aid in the rational design of catalysts and coordination complexes.

Introduction to Diisopropylphenylimino Ligands

Diisopropylphenylimino ligands are a prominent class of N-aryl imine ligands characterized by the presence of two bulky isopropyl groups on the ortho positions of the phenyl ring attached to the imine nitrogen. This substitution pattern imparts significant steric hindrance around the nitrogen donor atom, which can be strategically employed to control the coordination environment of a metal center. The electronic nature of the imine bond, coupled with the electronic effects of the diisopropylphenyl group, allows for fine-tuning of the ligand's donor-acceptor properties. These ligands, particularly in the form of α-diimines, have found extensive applications in olefin polymerization catalysis, cross-coupling reactions, and the stabilization of reactive metal centers.

Steric Properties

The steric bulk of diisopropylphenylimino ligands is a defining feature that profoundly influences the geometry and reactivity of their metal complexes. The primary parameter used to quantify this steric hindrance is the ligand cone angle (θ) . Another useful descriptor is the percent buried volume (%Vbur) , which calculates the percentage of the coordination sphere of a metal that is occupied by the ligand.

While specific experimentally determined cone angles for simple monodentate diisopropylphenylimino ligands are not readily found in the literature, values for related bulky phosphine ligands with diisopropylphenyl substituents can provide a useful comparison. For instance, the cone angle for a proazaphosphatrane ligand with isopropyl groups is reported to be 179°. It is important to note that the cone angle is dependent on the specific metal center and its coordination geometry. Computational methods are often employed to estimate cone angles and percent buried volumes for specific ligand-metal complexes.

Table 1: Steric Parameters of Related Ligands

| Ligand Type | Substituent | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| Proazaphosphatrane | Isopropyl | 179 | Not Reported |

| N-Heterocyclic Carbene (NHC) | 2,6-Diisopropylphenyl | Not Reported | 30.6 (for a specific complex)[1] |

Note: Data for directly analogous diisopropylphenylimino ligands is limited. The values presented are for structurally related systems to provide a qualitative understanding of the steric bulk.

Electronic Properties

The electronic influence of diisopropylphenylimino ligands is a combination of the inductive and resonance effects of the diisopropylphenyl group and the π-accepting ability of the imine bond. Key parameters used to describe these electronic effects include the Tolman Electronic Parameter (TEP) and Hammett constants (σ) .

Tolman Electronic Parameter (TEP)

The TEP is an experimentally determined value that quantifies the net electron-donating or -withdrawing ability of a ligand. It is typically measured by the A1 symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a [LNi(CO)3] complex.[2] More electron-donating ligands lead to more back-bonding from the metal to the CO ligands, resulting in a lower ν(CO) frequency.

Specific TEP values for diisopropylphenylimino ligands are not widely tabulated. However, the TEP for related iminophosphine ligands can offer insight. For comparison, the highly donating P(t-Bu)3 has a TEP of 2056.1 cm⁻¹. Generally, imine-containing ligands are considered to be reasonably good σ-donors and moderate π-acceptors.

Table 2: Tolman Electronic Parameters of Representative Ligands

| Ligand | TEP (ν(CO), cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| Diisopropylphenylimino Ligand | Not Experimentally Determined |

Hammett Constants

Hammett constants (σm and σp) quantify the electronic effect of a substituent on an aromatic ring. While a specific Hammett constant for the 2,6-diisopropylphenyl group is not commonly listed in standard tables, the electronic effect is generally considered to be weakly electron-donating due to the inductive effect of the alkyl groups. However, the steric bulk of the ortho-isopropyl groups can lead to twisting of the phenyl ring out of the plane of the imine, which can alter the electronic communication.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of diisopropylphenylimino ligands and their complexes.

Synthesis of α-Diimine Ligands with N-2,6-Diisopropylphenyl Substituents

This protocol describes a general two-step synthesis for unsymmetrical α-diimine ligands.

dot

Caption: General workflow for the two-step synthesis of α-diimine ligands.

Procedure:

-

Mono-imine Formation: To a solution of acenaphthenequinone in toluene, add one equivalent of 2,6-diisopropylaniline.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting mono-iminoacenaphthenone intermediate is purified, typically by column chromatography.

-

Diimine Formation: The purified mono-imine intermediate is dissolved in toluene, and the second aniline (e.g., another equivalent of 2,6-diisopropylaniline for a symmetrical ligand) is added along with a catalytic amount of an acid, such as p-toluenesulfonic acid.

-

The reaction mixture is refluxed with a Dean-Stark trap to remove the water formed during the reaction.

-

After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the final α-diimine ligand.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for confirming the structure of the synthesized ligands.

Procedure:

-

Dissolve a small amount of the purified ligand in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum of a diisopropylphenylimino ligand, characteristic signals include:

-

Aromatic protons of the acenaphthene and diisopropylphenyl groups.

-

A septet for the methine proton of the isopropyl groups.

-

Doublets for the methyl protons of the isopropyl groups.

-

-

The ¹³C NMR spectrum will show characteristic signals for the imine carbon, as well as the aromatic and aliphatic carbons.

Determination of Tolman Electronic Parameter (TEP) by IR Spectroscopy

This protocol outlines the procedure for determining the TEP of a ligand.[2]

dot

Caption: Workflow for the determination of the Tolman Electronic Parameter (TEP).

Procedure:

-

Synthesis of [LNi(CO)₃]: In a glovebox under an inert atmosphere, react the diisopropylphenylimino ligand (L) with a stoichiometric amount of tetracarbonylnickel(0) ([Ni(CO)₄]) in a suitable solvent like hexane or toluene. The reaction is typically stirred at room temperature. Caution: [Ni(CO)₄] is extremely toxic and should be handled with appropriate safety precautions.

-

Isolation: Once the reaction is complete (as indicated by a color change or IR monitoring), the solvent is removed under vacuum to yield the [LNi(CO)₃] complex.

-

IR Spectroscopy: Prepare a solution of the [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., hexane).

-

Acquire the infrared spectrum in the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

Identify the A₁ symmetric C-O stretching frequency, which is usually the most intense band. This frequency is the Tolman Electronic Parameter (TEP) for the ligand L.

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional structure of a metal complex, from which steric parameters like bond lengths, angles, and ligand cone angles can be derived.

Procedure:

-

Crystal Growth: Grow single crystals of the metal complex containing the diisopropylphenylimino ligand. This is often achieved by slow evaporation of a solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure provides accurate bond lengths and angles.

-

dot

Caption: Workflow for single-crystal X-ray diffraction analysis.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of metal complexes, providing information on oxidation and reduction potentials.

Procedure:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time before the measurement.

-

Data Acquisition:

-

Immerse the electrodes in the solution.

-

Apply a potential sweep using a potentiostat, starting from an initial potential, scanning to a switching potential, and then reversing the scan back to the initial potential.

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis: Analyze the voltammogram to determine the peak potentials for oxidation (Epa) and reduction (Epc), from which the formal redox potential (E°') can be estimated as (Epa + Epc)/2 for a reversible process.

dot

Caption: A simplified schematic of a three-electrode setup for cyclic voltammetry.

Conclusion

Diisopropylphenylimino ligands offer a powerful tool for the design of metal complexes with tailored steric and electronic properties. The significant steric bulk provided by the 2,6-diisopropylphenyl groups allows for the creation of specific coordination environments, which can enhance catalytic performance and stabilize reactive species. While a comprehensive database of their quantitative steric and electronic parameters is still developing, the experimental protocols outlined in this guide provide a framework for their synthesis, characterization, and property evaluation. Further research, particularly in the computational modeling of these ligands, will undoubtedly lead to a more precise understanding of their behavior and facilitate the development of novel and highly efficient catalysts for a wide range of chemical transformations.

References

α-Diimine Ligands in Organometallic Chemistry: A Technical Guide

Introduction to α-Diimine Ligands

α-Diimine ligands represent a cornerstone in modern organometallic chemistry and catalysis. Characterized by a 1,4-diaza-1,3-diene backbone, these ligands have demonstrated remarkable versatility, primarily due to the tunable nature of their steric and electronic properties.[1] By modifying the substituents on the nitrogen atoms and the backbone of the ligand, researchers can finely control the behavior of the resulting metal complexes.[2] This has led to their widespread application in various catalytic processes, most notably in olefin polymerization and cross-coupling reactions.[3][4]

The success of α-diimine ligands stems from their ability to stabilize a wide range of transition metals in various oxidation states.[5] Furthermore, their "non-innocent" character, meaning the ligand itself can actively participate in redox processes, opens up unique mechanistic pathways and enhances catalytic activity.[5] This technical guide provides an in-depth overview of α-diimine ligands, focusing on their synthesis, the catalytic applications of their metal complexes, and detailed experimental protocols relevant to researchers in organometallic chemistry and drug development.

Core Concepts: Synthesis and Electronic Properties

The synthesis of α-diimine ligands is typically straightforward, most commonly involving the acid-catalyzed condensation of an α-diketone with two equivalents of a primary amine.[1] This modular approach allows for a high degree of variability in the ligand structure.

Key Synthetic Approaches:

-

Condensation Reaction: The most prevalent method involves the reaction of a 1,2-diketone (e.g., 2,3-butanedione, acenaphthenequinone) with primary amines in the presence of a catalytic amount of acid.[4]

-

Titanium-Mediated Synthesis: For accessing unsymmetrical α-diimines, which can be challenging via direct condensation, titanium-mediated multicomponent diimination of alkynes with C-nitrosos offers an alternative route.[1]

-

Copper-Mediated Stille Coupling: This method allows for the synthesis of α-diimine ligands with specific aryl substituents through the coupling of bis(imidoyl chlorides) and arylstannanes.[6]

The electronic properties of α-diimine ligands are highly tunable. Electron-donating or electron-withdrawing groups on the N-aryl substituents can significantly influence the electron density at the metal center of the resulting complex.[2][7] This, in turn, affects the catalytic activity, stability, and selectivity of the catalyst.[7][8] For instance, in palladium(II) α-diimine catalysts, electron-donating groups on the ligand have been shown to increase the molecular weight of the resulting polymer in ethylene polymerization.[7]

Catalytic Applications

The impact of α-diimine ligands is most profoundly felt in the realm of catalysis. Their metal complexes, particularly with late transition metals like nickel and palladium, are highly effective catalysts for a variety of organic transformations.

Olefin Polymerization

α-Diimine complexes of nickel and palladium are renowned for their ability to catalyze the polymerization of ethylene and α-olefins to produce polymers with a wide range of microstructures.[3][9] A key feature of these catalysts is their ability to undergo "chain-walking," a process where the metal center migrates along the polymer chain, leading to the formation of branched polymers from a simple olefin feedstock.[10] The degree of branching can be controlled by tuning the steric and electronic properties of the α-diimine ligand.[9]

Table 1: Ethylene Polymerization with α-Diimine Nickel Catalysts

| Catalyst/Cocatalyst | Temp (°C) | Pressure (atm) | Activity (10^6 g PE/(mol Ni·h)) | Mn (10^4 g/mol ) | Branching (branches/1000 C) | Reference |

| L1 NiBr₂/MAO | 20 | 10 | 0.85 | 25.3 | 98 | [11] |

| L1 NiBr₂/MAO | 60 | 10 | 1.25 | 15.1 | 115 | [11] |

| L2 NiBr₂/MMAO | 70 | 1.0 MPa | >3.00 | - | - | [11] |

| Dibenzhydryl-based Ni(II)/MMAO | 100 | - | up to 6 | up to 160 | - | [4] |

| Ether-substituted Ni(II)/Et₂AlCl | 30 | 0.8 MPa | 22.1 | 59.8 | 31 | [12] |

-

L1 = ArN=C(Me)C(Me)=NAr, Ar = 2,6-iPr₂C₆H₃

-

L2 = N,N-bis[2,6-diisopropylphenyl-4-bis(4-hydroxymethylphenyl)methyl]-acenaphthylene-1,2-diimine

-

MAO = Methylaluminoxane

-

MMAO = Modified Methylaluminoxane

Cross-Coupling Reactions

α-Diimine palladium and nickel complexes have also emerged as powerful catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[4] The sterically demanding nature of many α-diimine ligands can promote the reductive elimination step in the catalytic cycle, leading to higher catalyst turnover numbers.[4] These catalysts have shown promise in coupling a wide range of aryl halides with arylboronic acids, including challenging substrates.[12]

Table 2: Suzuki-Miyaura Cross-Coupling with α-Diimine Palladium and Nickel Catalysts

| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |

| L3 PdCl₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 98 | [4] |

| L3 NiBr₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 95 | [4] |

| Dinuclear Ni(II) complex | Various aryl bromides | Phenylboronic acid | - | - | 93-99 | [12] |

-

L3 = an iminopyridine-based ligand

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative α-diimine ligand and its subsequent use in a catalytic reaction.

Synthesis of a Typical α-Diimine Ligand (N,N'-bis(2,6-diisopropylphenyl)acenaphthene-1,2-diimine)

This protocol is adapted from the general procedure for the condensation of acenaphthenequinone with anilines.

Materials:

-

Acenaphthenequinone

-

2,6-Diisopropylaniline

-

Methanol

-

Formic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve acenaphthenequinone in methanol.

-

Add 2.0 equivalents of 2,6-diisopropylaniline to the solution.

-

Add a few drops of formic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure α-diimine ligand.

General Protocol for Ethylene Polymerization using an α-Diimine Nickel Catalyst

This protocol outlines a typical setup for a lab-scale ethylene polymerization reaction.

Materials:

-

α-Diimine nickel(II) dibromide complex (pre-catalyst)

-

Toluene (anhydrous)

-

Cocatalyst solution (e.g., MAO or MMAO in toluene)

-

Ethylene gas (polymerization grade)

-

Schlenk flask or a high-pressure reactor

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the desired amount of anhydrous toluene.

-

Add the α-diimine nickel pre-catalyst to the toluene.

-

Stir the mixture to dissolve the catalyst.

-

Introduce the desired amount of cocatalyst solution (e.g., MAO) into the reactor via syringe. The solution will typically change color upon activation.

-

Pressurize the reactor with ethylene gas to the desired pressure.

-

Maintain the desired reaction temperature using an oil bath or a heating mantle.

-

Allow the polymerization to proceed for the desired amount of time. The formation of the polymer will be visually apparent as a precipitate or an increase in viscosity.

-

To quench the reaction, vent the ethylene pressure and add an acidic quenching agent (e.g., acidified methanol).

-

Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven to a constant weight.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Caption: A typical workflow for the synthesis of an α-diimine ligand.

Caption: The catalytic cycle for ethylene polymerization by an α-diimine nickel catalyst.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,6-diisopropylphenylimino)butane is a sterically hindered α-diimine ligand widely employed in coordination chemistry and catalysis.[1][2] Its bulky 2,6-diisopropylphenyl groups provide significant steric protection to a coordinated metal center, influencing the catalytic activity and properties of the resulting metal complexes. These complexes are notably effective as catalysts in various organic transformations, including olefin polymerization.[1] The synthesis of this ligand is primarily achieved through the acid-catalyzed condensation of 2,3-butanedione with two equivalents of 2,6-diisopropylaniline.[1] This document provides a detailed protocol for this synthesis, along with characterization data and a summary of reported yields under various conditions.

Synthesis Pathway

The synthesis of this compound is typically a one-pot reaction. The general workflow involves the reaction of the aniline and diketone in the presence of an acid catalyst, followed by workup and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the acid-catalyzed condensation method for the synthesis of this compound.

Materials:

-

2,3-Butanedione

-

2,6-Diisopropylaniline

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Methanol or Hexane (for recrystallization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

To a solution of 2,6-diisopropylaniline (2.0 equivalents) in dichloromethane, add 2,3-butanedione (1.0 equivalent).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or hexane, to yield the pure this compound as a solid.

Quantitative Data Summary

The yield of 2,3-bis(arylimino)butane ligands can vary depending on the specific aniline used and the reaction conditions. The following table summarizes reported yields for the synthesis of the target compound and a closely related analogue.

| Ligand | Aniline Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| {2,6-[CH(C₆H₅)₂]₂-4-MeC₆H₂}N=C(Me)C(Me)=N(2,6-Me₂C₆H₃) | 2,6-Dimethylaniline | p-Toluenesulfonic acid | Toluene | Not Specified | 57 | MDPI |

| 2-(2,6-Dibenzhydryl-4-methylphenylimino)butanone (Intermediate) | 2,6-Dibenzhydryl-4-methylaniline | p-Toluenesulfonic acid | Dichloromethane | 4 h | 65 | MDPI |

Characterization Data

The synthesized this compound can be characterized by various spectroscopic and analytical techniques.

| Property | Value/Detail |

| Molecular Formula | C₂₈H₄₀N₂ |

| Molecular Weight | 404.64 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 142-144 °C |

| Infrared (IR) Spectroscopy (ν, cm⁻¹) | C=N Stretch: 1635 |